

In-depth Technical Guide to Branched PEG Linkers in PROTAC Drug Development

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Compound of Interest

Compound Name: *N-(Hydroxy-PEG3)-N-bis(PEG4-Boc)*

Cat. No.: B609568

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A comprehensive overview of branched Polyethylene Glycol (PEG) linkers, focusing on their core attributes, synthesis, and application in Proteolysis Targeting Chimeras (PROTACs). This guide is intended for researchers, scientists, and professionals in the field of drug development.

Executive Summary

The precise chemical structure of a PROTAC linker is a critical determinant of the final molecule's efficacy in targeted protein degradation. Branched PEG linkers have emerged as a valuable class of linkers due to their ability to modulate the physicochemical properties of PROTACs, such as solubility and cell permeability. This guide provides a detailed examination of a representative branched PEG linker, N-Boc-N-bis(PEG4-OH), and its role in the design and synthesis of PROTACs. While a specific CAS number for **N-(Hydroxy-PEG3)-N-bis(PEG4-Boc)** is not publicly available, the closely related analog N-Boc-N-bis(PEG4-OH) (CAS Number: 2093154-02-8) serves as an excellent model for understanding the fundamental characteristics and utility of this linker class.

Physicochemical and Technical Data of N-Boc-N-bis(PEG4-OH)

The quantitative data for the representative branched PEG linker, N-Boc-N-bis(PEG4-OH), are summarized in the table below. This information is crucial for its application in chemical synthesis and for predicting the properties of the resulting PROTACs.

Property	Value	Source
CAS Number	2093154-02-8	[1][2][3]
Molecular Formula	C25H51NO12	[1][2]
Molecular Weight	557.7 g/mol	[1][2][3]
Purity	>95% - 98%	[1][2]
Appearance	Not specified; likely a viscous oil or solid	-
Solubility	Soluble in water, DMSO, DCM, DMF	[4]
Storage Conditions	-20°C	[2][4]

Synthesis and Deprotection of Branched PEG Linkers

The synthesis of branched PEG linkers like N-Boc-N-bis(PEG4-OH) involves the stepwise addition of ethylene glycol units and the introduction of a central branching point, often a nitrogen atom. The Boc (tert-butyloxycarbonyl) protecting group is strategically used to mask the amine functionality during synthesis and is removed in a subsequent step to allow for conjugation to a ligand for an E3 ubiquitin ligase or the target protein.

Representative Experimental Protocol: Boc Deprotection

The following protocol outlines a general procedure for the removal of the Boc protecting group from a PEG linker, a critical step in the synthesis of a PROTAC.

Materials:

- Boc-protected PEG linker (e.g., N-Boc-N-bis(PEG4-OH))
- Dichloromethane (DCM), anhydrous

- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS) (optional, as a scavenger)
- Nitrogen or Argon atmosphere
- Magnetic stirrer and stir bar
- Round-bottom flask
- Ice bath
- Rotary evaporator

Procedure:

- Dissolve the Boc-protected PEG linker in anhydrous DCM (0.1-0.2 M) in a round-bottom flask under an inert atmosphere.
- Cool the solution to 0°C using an ice bath.
- Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v). If the substrate is sensitive to cationic side reactions, a scavenger such as triisopropylsilane (TIS) can be added (2.5-5% v/v).
- Stir the reaction mixture at 0°C for 30 minutes, and then allow it to warm to room temperature.
- Monitor the progress of the reaction by an appropriate analytical method such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is no longer detectable (typically 1-2 hours).
- Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
- To ensure complete removal of residual TFA, the residue can be co-evaporated with toluene (3x).

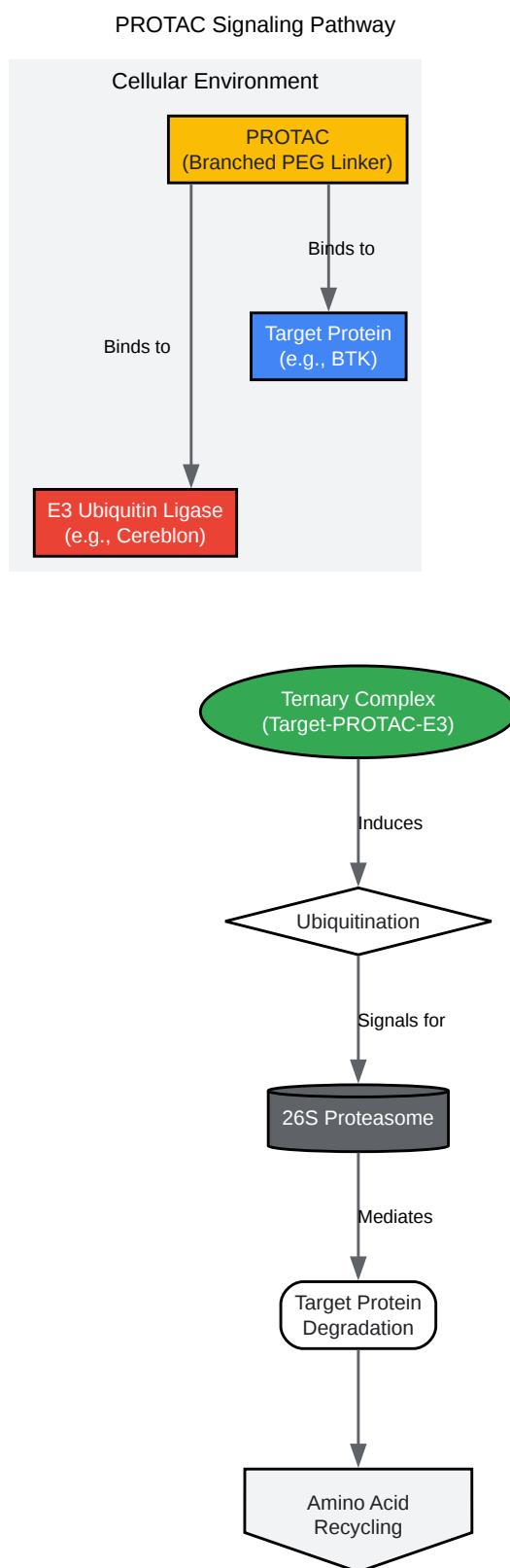
- The resulting deprotected amine (as a TFA salt) can often be used directly in the next synthetic step. For neutralization, the residue can be dissolved in a suitable organic solvent and washed with a saturated aqueous solution of sodium bicarbonate.

Role in PROTAC Signaling and Experimental Workflow

Branched PEG linkers play a pivotal role in the mechanism of action of PROTACs. They physically connect the two ends of the heterobifunctional molecule, allowing it to simultaneously bind to a target protein and an E3 ubiquitin ligase. This proximity induces the formation of a ternary complex, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.

PROTAC Mechanism of Action

The following diagram illustrates the general signaling pathway of a PROTAC utilizing a branched PEG linker.



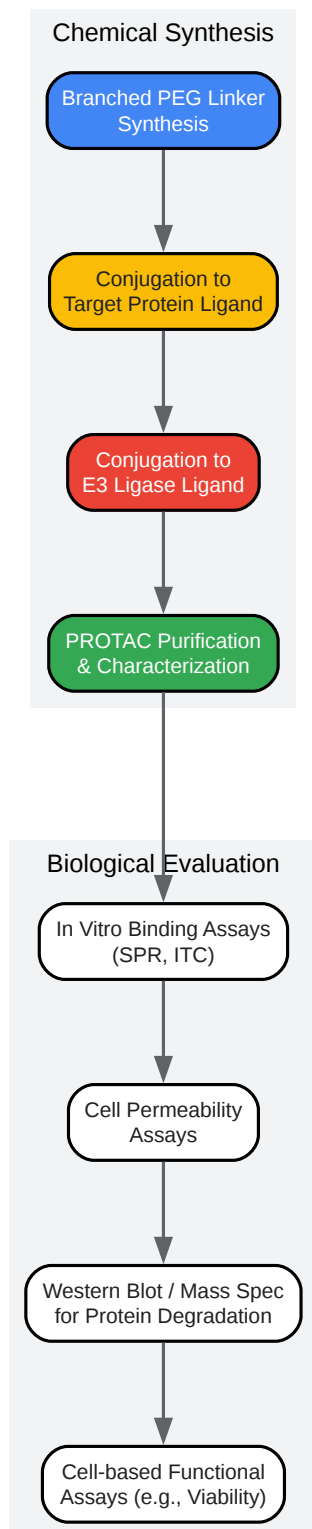
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Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Synthesis and Evaluation

The development of a novel PROTAC involves a multi-step process, from the synthesis of the linker and its conjugation to the respective ligands, to the biological evaluation of the final compound.

PROTAC Development Workflow



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Caption: General workflow for PROTAC development.

Conclusion

Branched PEG linkers represent a versatile and powerful tool in the rational design of PROTACs. Their inherent hydrophilicity and tunable length allow for the optimization of critical drug-like properties. While the specific molecule **N-(Hydroxy-PEG3)-N-bis(PEG4-Boc)** lacks a readily available CAS number, the study of close analogs like N-Boc-N-bis(PEG4-OH) provides invaluable insights into the synthesis, manipulation, and strategic implementation of this important class of linkers in the advancement of targeted protein degradation therapies.

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